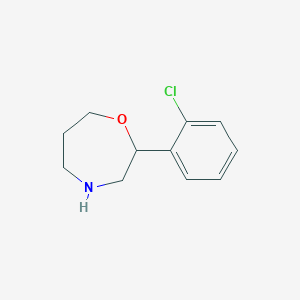

![molecular formula C13H10Cl2N2O3 B2948812 4-Chloro-2-{[(2-chloro-5-nitrophenyl)amino]methyl}phenol CAS No. 1157522-04-7](/img/structure/B2948812.png)

4-Chloro-2-{[(2-chloro-5-nitrophenyl)amino]methyl}phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Chloro-2-{[(2-chloro-5-nitrophenyl)amino]methyl}phenol” is a biochemical used for proteomics research . It has a molecular formula of C13H10Cl2N2O3 and a molecular weight of 313.14 .

Synthesis Analysis

The synthesis of this compound could involve a nitrification-catalytic reduction reaction according to a hydrazine hydrate catalytic reduction method . The preferred route for the amine derived from the methyl ether of 4-Chloro-2-nitrophenol is methoxylation of 2,5-dichloronitrobenzene followed by reduction .Chemical Reactions Analysis

The chemical reactions involving this compound could include its reaction with sulfuric acid dimethyl ester to produce 2-chloro-4-nitro-anisole . Another reaction could involve the reduction of 4-Chloro-2-nitrophenol to give 2-amino-4-chlorophenol .Mecanismo De Acción

Target of Action

Compounds with similar structures often interact with proteins or enzymes in the body, altering their function and leading to various physiological effects .

Mode of Action

Based on its structure, it may undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of its target proteins or enzymes, leading to changes in cellular processes .

Biochemical Pathways

The compound’s potential to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation could lead to modifications in these pathways .

Result of Action

Given its potential to undergo various reactions, it could cause alterations in the function of target proteins or enzymes, leading to changes at the cellular level .

Análisis Bioquímico

Biochemical Properties

4-Chloro-2-{[(2-chloro-5-nitrophenyl)amino]methyl}phenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with monooxygenases and dioxygenases, which are enzymes involved in oxidative reactions. For instance, it can be metabolized by FAD-dependent monooxygenases, leading to the formation of intermediate compounds that further participate in biochemical pathways

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites . These effects highlight the compound’s potential in studying cellular responses to environmental stressors and its use in developing therapeutic strategies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. For example, its interaction with monooxygenases involves the formation of enzyme-substrate complexes that facilitate the oxidative transformation of the compound

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of degradation products that may have different biochemical activities . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity. These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways or protecting against oxidative stress. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding these dosage effects is crucial for evaluating the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative metabolism. It interacts with enzymes such as monooxygenases and dioxygenases, which catalyze its transformation into various metabolites These metabolic pathways are essential for understanding the compound’s fate in biological systems and its potential impact on metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution of the compound can affect its biochemical activity and its interactions with target biomolecules. Understanding these transport mechanisms is important for predicting the compound’s behavior in biological systems and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may be localized to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration . The localization of the compound can impact its activity and function, making it an important factor to consider in biochemical studies and therapeutic applications.

Propiedades

IUPAC Name |

4-chloro-2-[(2-chloro-5-nitroanilino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O3/c14-9-1-4-13(18)8(5-9)7-16-12-6-10(17(19)20)2-3-11(12)15/h1-6,16,18H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWOAHGZZJWJCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])NCC2=C(C=CC(=C2)Cl)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-Chlorophenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2948730.png)

![5-(1-Pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2948731.png)

![N-({6-[(4-chlorophenyl)sulfonyl]-3-pyridinyl}methylene)-N-[(4-methoxybenzoyl)oxy]amine](/img/structure/B2948733.png)

![2-[(2-Chloropyridin-3-yl)amino]butanoic acid](/img/structure/B2948735.png)

![3-(2-fluorophenyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2948736.png)

![N-(4-chlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2948741.png)

![N-[cyano(cyclopropyl)methyl]-3,3-dimethyl-5-oxo-5-phenylpentanamide](/img/structure/B2948742.png)

![(E)-3-(2-chlorophenyl)-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)acrylamide](/img/structure/B2948744.png)

![Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2948746.png)

![1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2948752.png)